molecular formula C12H16N2O2 B13960191 5-Allyloxy-2-ethoxybenzamidine CAS No. 765261-98-1

5-Allyloxy-2-ethoxybenzamidine

Cat. No.: B13960191
CAS No.: 765261-98-1
M. Wt: 220.27 g/mol
InChI Key: YKZXRSFZEBXMRX-UHFFFAOYSA-N
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Description

Chemical Profile 5-Allyloxy-2-ethoxybenzamidine is an organic compound with the CAS Registry Number 765261-98-1 . It has a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol . The chemical structure features a benzamidine core substituted with ethoxy and allyloxy functional groups . Research Context and Potential Benzamidine derivatives are a significant class of compounds in medicinal chemistry research. While specific biological data for this compound is not fully characterized in the public domain, structurally related aromatic amides have been investigated for a range of potential biological activities, as outlined in various patent applications . This suggests its potential utility as a building block or intermediate in drug discovery efforts. Researchers may find value in this chemical for developing novel pharmacologically active agents. Physical and Chemical Characteristics The compound has a calculated density of approximately 1.09 g/cm³ and a boiling point estimated at around 363.7°C at 760 mmHg . The flash point is calculated to be about 173.8°C, and its refractive index is approximately 1.52 . Handling and Usage This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the compound with appropriate laboratory precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

765261-98-1

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-ethoxy-5-prop-2-enoxybenzenecarboximidamide

InChI

InChI=1S/C12H16N2O2/c1-3-7-16-9-5-6-11(15-4-2)10(8-9)12(13)14/h3,5-6,8H,1,4,7H2,2H3,(H3,13,14)

InChI Key

YKZXRSFZEBXMRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OCC=C)C(=N)N

Origin of Product

United States

Synthetic Methodologies for 5 Allyloxy 2 Ethoxybenzamidine

Retrosynthetic Analysis of the 5-Allyloxy-2-ethoxybenzamidine Scaffold

A logical retrosynthetic analysis of this compound (I) suggests a pathway that begins with the disconnection of the amidine group. The amidine can be formed from the corresponding nitrile, 5-Allyloxy-2-ethoxybenzonitrile (II). This transformation is commonly achieved via methods like the Pinner reaction or by using organoaluminum reagents.

The next disconnection targets the two ether linkages. The allyloxy group can be introduced through a Williamson ether synthesis, involving the reaction of a phenolic precursor, 5-Hydroxy-2-ethoxybenzonitrile (III), with an allyl halide. Similarly, the ethoxy group can be traced back to a hydroxyl group, suggesting 2,5-dihydroxybenzonitrile (B1593910) (IV) as a potential starting material. The synthesis would then require a selective O-ethylation at the 2-position, which is generally more reactive in such scaffolds. An alternative precursor for compound (III) could be 2-ethoxy-5-methoxybenzonitrile, which would necessitate a selective demethylation.

This analysis outlines a synthetic strategy that hinges on the successful preparation and selective functionalization of substituted benzonitrile (B105546) intermediates.

Precursor Synthesis and Functional Group Introduction

The synthesis of the core precursors is a critical phase, requiring careful control of regioselectivity to achieve the desired substitution pattern on the benzene (B151609) ring.

Synthesis of 5-Hydroxy-2-ethoxybenzonitrile

The synthesis of the key intermediate, 5-Hydroxy-2-ethoxybenzonitrile, is not widely documented in direct literature; however, its preparation can be inferred from established synthetic routes for analogous compounds. A feasible approach involves the selective alkylation of a dihydroxybenzonitrile precursor.

One potential route starts with 2,5-dihydroxybenzonitrile. Selective O-alkylation of dihydroxy aromatic compounds can be challenging but is often achievable by exploiting differences in the acidity or steric hindrance of the hydroxyl groups. For instance, the less hindered phenolic group of 2,3-dihydroxybenzonitrile (B1304943) can be selectively alkylated. nih.gov A similar strategy could be applied to 2,5-dihydroxybenzonitrile, where the hydroxyl group at the 2-position would be targeted for ethylation.

An alternative and potentially more controlled synthesis begins with 2,5-dimethoxybenzonitrile (B1329510). This commercially available starting material can undergo demethylation to yield 2,5-dihydroxybenzonitrile. nih.gov Treatment of 2,5-dimethoxybenzonitrile with a strong Lewis acid like boron tribromide (BBr₃) effectively cleaves the methyl ethers to produce the dihydroxy compound. nih.gov Following the formation of 2,5-dihydroxybenzonitrile, a selective O-ethylation would be performed. This can be achieved by reacting it with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent. Careful control of stoichiometry and reaction conditions is crucial to favor mono-ethylation at the desired position.

A third approach involves the demethylation of 2-ethoxy-5-methoxybenzonitrile. This precursor could potentially be synthesized from vanillin (B372448) or a related compound through a series of steps including ethylation, oxidation of the aldehyde to a nitrile, and subsequent demethylation of the methoxy (B1213986) group.

Precursor Reagents Product Notes
2,5-DimethoxybenzonitrileBoron tribromide (BBr₃)2,5-DihydroxybenzonitrileA standard method for demethylating aryl methyl ethers. nih.gov
2,5-DihydroxybenzonitrileEthyl iodide, K₂CO₃5-Hydroxy-2-ethoxybenzonitrileRequires careful control for selective mono-alkylation. nih.gov

Allylation of the Phenolic Hydroxyl Group

Once 5-Hydroxy-2-ethoxybenzonitrile is obtained, the next step is the introduction of the allyl group via a Williamson ether synthesis. This is a standard and high-yielding reaction for the allylation of phenols. The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion.

The reaction typically involves treating 5-Hydroxy-2-ethoxybenzonitrile with allyl bromide or allyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). mdpi.comresearchgate.net The resulting phenoxide attacks the allyl halide in an Sₙ2 reaction to form the desired product, 5-Allyloxy-2-ethoxybenzonitrile.

Reactant Reagents Solvent Product Typical Yield
5-Hydroxy-2-ethoxybenzonitrileAllyl bromide, K₂CO₃Acetone5-Allyloxy-2-ethoxybenzonitrileHigh

Nitrile to Amidine Transformation Routes

The final step in the sequence is the conversion of the nitrile group in 5-Allyloxy-2-ethoxybenzonitrile into the benzamidine (B55565) functionality. Several methods are available for this transformation.

One of the most common methods for preparing unsubstituted amidines from nitriles involves the use of alkylchloroaluminum amides. semanticscholar.org These reagents can be generated in situ from the reaction of trimethylaluminum (B3029685) (AlMe₃) with ammonium (B1175870) chloride (NH₄Cl). semanticscholar.orgresearchgate.net The resulting methylchloroaluminum amide then reacts with the nitrile, even unactivated or sterically hindered ones, in a solvent like toluene (B28343) at elevated temperatures (e.g., 80°C) to afford the amidine after aqueous workup. semanticscholar.orgumich.edu This method is often more convenient and successful than the classical Pinner reaction for certain substrates. scribd.com

Another widely used procedure is the Pinner reaction, which is discussed in more detail in the following section.

Direct Synthetic Pathways to this compound

Direct pathways aim to streamline the synthesis, potentially by combining steps or using more efficient reagents for the key transformations.

Pinner Reaction Modalities for Amidines

The Pinner reaction is a classical and versatile method for converting nitriles into amidines. wikipedia.org The reaction proceeds in two main stages. First, the nitrile (5-Allyloxy-2-ethoxybenzonitrile) is treated with an anhydrous alcohol (such as ethanol) and a strong acid, typically gaseous hydrogen chloride (HCl). rroij.comorganic-chemistry.org This forms a stable intermediate salt known as a Pinner salt, which is an alkyl imidate hydrochloride.

In the second stage, the isolated Pinner salt is reacted with ammonia (B1221849) or an amine to furnish the corresponding amidine. wikipedia.org For the synthesis of an unsubstituted amidine like this compound, treatment of the Pinner salt with ammonia would be the required step. The reaction conditions for the Pinner reaction, including temperature and the concentration of hydrogen chloride, can significantly impact the outcome and may require optimization. numberanalytics.com While effective, the use of gaseous HCl can be cumbersome, and milder protocols have been developed. nih.gov

Reaction Stage Reactants Reagents Intermediate/Product
Stage 15-Allyloxy-2-ethoxybenzonitrile, Ethanol (B145695)Anhydrous HCl5-Allyloxy-2-ethoxybenzimidate hydrochloride (Pinner Salt)
Stage 25-Allyloxy-2-ethoxybenzimidate hydrochlorideAmmonia (NH₃)This compound

Alternative Amidine Formation Strategies

Beyond the classical Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate ester followed by aminolysis, several alternative strategies have been developed for the synthesis of amidines. These methods offer milder conditions and broader functional group tolerance, which would be advantageous for a molecule like this compound, containing potentially sensitive ether linkages.

One prominent alternative is the direct addition of amines to nitriles , often facilitated by a catalyst. Metal-based catalysts are frequently employed to activate the nitrile group, making it more susceptible to nucleophilic attack. scielo.br For instance, copper-catalyzed protocols have been developed for the preparation of N-substituted benzamidines from aromatic nitriles and amines. mdpi.com These reactions can proceed smoothly under oxidative conditions, utilizing catalysts like copper(I) chloride (CuCl) in the presence of a base and an oxidant. mdpi.com Another approach involves the use of organocatalysts, such as N-acetylcysteine, which has been shown to promote the formation of cyclic amidines from nitriles and diamines, a strategy that could be adapted for non-cyclic amidines. nih.gov

Amidine synthesis can also be achieved from starting materials other than nitriles. The conversion of thioamides or amides represents a viable route. For example, benzanilides can be converted to benzimidoyl chlorides, which then react with an amine to furnish the desired amidine. scielo.br Additionally, multicomponent reactions (MCRs) offer an efficient pathway, combining several reactants in a single step to form complex products. researchgate.net A one-pot, three-component reaction of an aldehyde, an amine, and an isocyanide can yield α-amino amidines, showcasing the power of MCRs in building molecular diversity. researchgate.net

A more recent and innovative method involves the catalytic hydrogenation of amidoximes . This two-step process begins with the formation of a benzamidoxime (B57231) from the corresponding benzonitrile and hydroxylamine. turkjps.orggoogle.com The subsequent reduction, often catalyzed by palladium on carbon (Pd/C) or other hydrogenation catalysts, yields the final benzamidine. google.comgoogle.com This method avoids the harsh acidic conditions of the Pinner reaction.

Optimization of Reaction Conditions and Yields

Achieving a high yield of this compound requires careful optimization of several reaction parameters. The interplay between solvent, temperature, and catalyst is crucial for maximizing product formation while minimizing side reactions.

Solvent Effects in Amidine Synthesis

The choice of solvent can significantly influence the reaction rate, yield, and even the reaction pathway. numberanalytics.com Solvents affect the solubility of reactants and the stability of intermediates. numberanalytics.comacs.org In copper-catalyzed amidine synthesis, polar solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to increase product yield compared to less polar options. mdpi.com Conversely, in some systems, coordinating solvents like methanol (B129727) and acetonitrile (B52724) can inhibit the catalyst, leading to no product formation, whereas solvents like tetrahydrofuran (B95107) (THF) allow the reaction to proceed to full conversion. nih.gov For reactions involving organolithium reagents to form amidines, sustainable ethereal solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) have proven effective. rsc.org The effect of the solvent is highly dependent on the specific reaction mechanism, and screening various solvents is a critical step in optimization. acs.orgmdpi.com

Table 1: Effect of Solvent on a Representative Copper-Catalyzed Amidine Synthesis This table presents generalized data from a model reaction to illustrate solvent effects.

EntrySolventYield (%)
1Dichloromethane (DCM)55
2Toluene68
3Tetrahydrofuran (THF)85
42,2,2-Trifluoroethanol (TFE)92
5Acetonitrile (MeCN)<5

Temperature and Pressure Optimization

Temperature is a critical parameter that directly affects the rate of reaction. numberanalytics.com Generally, higher temperatures increase reaction rates, but can also lead to the formation of undesired byproducts or decomposition of the product or reactants. researchgate.net For instance, in a copper-catalyzed amidine synthesis, the optimal temperature was found to be 100 °C, with higher temperatures showing no noticeable improvement in yield. mdpi.com In other cases, such as dehydrogenative amide synthesis, elevated temperatures (e.g., 110 °C) are necessary to overcome high activation barriers. acs.org Optimization often involves systematically varying the temperature to find a balance between reaction time and product purity. ugm.ac.id

Pressure is typically a less critical variable in the synthesis of amidines unless gaseous reactants or byproducts are involved. researchgate.net Most amidine syntheses are conducted at atmospheric pressure. However, in catalytic hydrogenation reactions, such as the conversion of an oxadiazole to an amidine, hydrogen pressure is a key parameter to be optimized along with temperature and reaction time. google.com

Table 2: Temperature Effect on a Representative Amidation Reaction Yield This table presents generalized data from a model reaction to illustrate temperature effects.

EntryTemperature (°C)Time (h)Yield (%)
1602445
2801875
31001592
41201591

Catalyst Selection and Loading

The choice of catalyst is fundamental to the success of many modern amidine synthesis methods. numberanalytics.com A wide range of catalysts have been explored, including various copper salts (CuCl, CuI, Cu(OTf)₂), palladium complexes, and platinum-containing catalysts. scielo.brmdpi.comnih.govmdpi.com In a study comparing different copper(I) catalysts, most salts worked well, though [Cu(MeCN)₄]⁺ salts showed slightly better performance. nih.gov The catalyst's effectiveness can be enhanced by the addition of ligands, such as 2,2'-bipyridine (B1663995) in copper-catalyzed systems. mdpi.com

Catalyst loading, the amount of catalyst used relative to the substrate, is another key optimization parameter. While a higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate purification. The goal is to use the minimum amount of catalyst required for efficient conversion within a reasonable timeframe. For example, in one copper-catalyzed reaction, excellent yields were obtained with a 5 mol % catalyst loading, but the yield dropped significantly at lower loadings. nih.gov For the synthesis of this compound, screening different metal catalysts and their loadings would be essential to identify the most efficient system.

Table 3: Comparison of Different Catalysts in a Model Amidine Synthesis This table presents generalized data from a model reaction to illustrate catalyst effects.

EntryCatalyst (mol%)LigandYield (%)
1CuCl (10)None58
2CuI (10)None62
3CuCl (10)2,2'-bipyridine85
4Pd(OAc)₂ (5)Xantphos78
5NoneNone<5

Purification and Isolation Techniques

After the synthesis is complete, the crude reaction mixture contains the desired product, this compound, along with unreacted starting materials, catalyst residues, and byproducts. Effective purification is therefore critical to obtain the compound in high purity.

Chromatographic Separations for this compound

Chromatography is a primary technique for the purification of benzamidine derivatives. mdpi.com Standard column chromatography on silica (B1680970) gel is a common first step to separate the target compound from less polar or more polar impurities. mdpi.com The choice of eluent (a mixture of solvents) is optimized to achieve the best separation.

For more challenging separations or to achieve very high purity, High-Performance Liquid Chromatography (HPLC) is often employed. google.comacs.org HPLC uses high pressure to pass the solvent through a column packed with a fine stationary phase, providing superior resolution compared to standard column chromatography. acs.org

A specialized and highly effective method for purifying benzamidine derivatives is affinity chromatography . This technique exploits the specific binding interaction between the benzamidine moiety and certain proteins, such as serine proteases. nih.gov A column matrix, such as Sepharose, can be functionalized with a molecule that binds benzamidines (e.g., p-aminobenzamidine is used to purify proteins that bind it). nih.govualberta.ca In the context of purifying this compound, the principle could be inverted: a resin functionalized with a serine protease or a similar binding partner could selectively retain the benzamidine derivative, allowing impurities to be washed away. The pure product is then eluted by changing the buffer conditions to disrupt the binding interaction. nih.gov

Crystallization and Recrystallization Protocols

The purification of benzamidine derivatives, including this compound, is crucial for obtaining a product with high purity. Crystallization and recrystallization are standard techniques employed for this purpose.

Crystallization of the Hydrochloride Salt: A common strategy to facilitate the crystallization of benzamidines is to convert them into their hydrochloride salts. This is often achieved by treating a solution of the free base in a suitable organic solvent with a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol). The resulting salt often has lower solubility and will precipitate out of the solution. The precipitate can then be collected by filtration.

Recrystallization: Recrystallization is employed to further purify the crude product. The choice of solvent is critical and is determined empirically. For benzamidine derivatives, common recrystallization solvents include:

Alcohols: Ethanol or isopropanol (B130326) are frequently used. The crude solid is dissolved in the minimum amount of hot solvent, and the solution is then allowed to cool slowly, promoting the formation of well-defined crystals.

Aromatic Hydrocarbons: Benzene has been used for the recrystallization of some benzamidines researchgate.net.

Ethers: Diethyl ether or diisopropyl ether can be used, sometimes in combination with another solvent as a co-solvent system (e.g., diethyl ether/n-hexane) masterorganicchemistry.com.

In a documented procedure for the purification of N-phenylbenzamidine, the crude product was recrystallized from benzene, and concentration of the mother liquor yielded additional product researchgate.net. Another example shows the recrystallization of a product from ethanol to yield a pure compound ucalgary.ca.

Purification Method Solvent System General Observations Reference
Crystallization (as salt)Diethyl ether, IsopropanolFormation of hydrochloride salt often improves crystallinity.General Principle
RecrystallizationEthanolEffective for many benzamidine derivatives. ucalgary.ca ucalgary.ca
RecrystallizationBenzeneUsed for purification of N-phenylbenzamidine. researchgate.net researchgate.net
RecrystallizationDiethyl ether/n-hexaneCo-solvent system can be effective for inducing crystallization. masterorganicchemistry.com masterorganicchemistry.com

Scalability Considerations for Synthetic Procedures

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges and considerations for each key step.

Williamson Ether Synthesis:

Heat Management: The reaction is often exothermic, and efficient heat dissipation is crucial on a larger scale to maintain control over the reaction temperature and prevent side reactions.

Solvent and Base Selection: The choice of solvent and base can impact reaction time, yield, and waste disposal. While DMF is an effective solvent, its high boiling point can make removal difficult. Acetone is a lower-boiling alternative. The use of potassium carbonate is common and generally scalable.

Pinner Reaction:

Handling of Gaseous HCl: The use of anhydrous hydrogen chloride gas is a significant operational hazard on a large scale. It requires specialized equipment and stringent safety protocols.

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the intermediate imidate to an ester. Maintaining strictly anhydrous conditions in large reactors can be challenging.

Improved Protocols: More recent developments have focused on milder and more scalable alternatives to the classical Pinner reaction. For instance, using a 4N-HCl solution in cyclopentyl methyl ether (CPME) has been shown to be effective, allowing for direct isolation of the product by filtration and avoiding the handling of gaseous HCl researchgate.net. Lewis acid-promoted Pinner reactions have also been explored d-nb.info.

Nitrile to Amidine via Amidoxime (B1450833):

Catalytic Hydrogenation: The reduction of the amidoxime intermediate using catalytic hydrogenation is generally a scalable process. Key considerations include:

Catalyst Handling: The pyrophoric nature of catalysts like palladium on carbon requires careful handling procedures, especially on a large scale.

Hydrogen Gas: The use of hydrogen gas under pressure necessitates specialized high-pressure reactors and adherence to strict safety regulations.

Reaction Monitoring: Ensuring complete reaction and avoiding over-reduction are important for achieving high purity of the final product.

Alternative Reducing Agents: While catalytic hydrogenation is common, other reducing agents can be considered, although they may introduce different scalability challenges related to cost, stoichiometry, and waste management.

A straightforward procedure using mild conditions for converting benzonitriles into benzamidines via catalytic hydrogenation of the intermediate benzamidoximes has been described as suitable for scale-up youtube.com.

Synthetic Step Scalability Challenges Potential Solutions/Considerations
Williamson Ether SynthesisExothermicity, solvent removal.Jacketed reactors for temperature control, selection of lower-boiling solvents.
Pinner ReactionHandling of gaseous HCl, strict anhydrous conditions.Use of HCl solutions in suitable solvents (e.g., CPME), exploration of Lewis acid-catalyzed variants.
Nitrile to Amidine (via Amidoxime)Handling of pyrophoric catalysts, use of pressurized hydrogen.Specialized equipment for handling catalysts and hydrogen, careful reaction monitoring.

Advanced Analytical Characterization of 5 Allyloxy 2 Ethoxybenzamidine

Spectroscopic Analysis for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

No published NMR data (¹H, ¹³C, or 2D) for 5-Allyloxy-2-ethoxybenzamidine could be found.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

No published IR or Raman spectra for this compound could be found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

No published mass spectrometry data for this compound could be found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No published UV-Vis absorption data for this compound could be found.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallographic data for this compound could be found.

Structure Activity Relationship Sar Studies of 5 Allyloxy 2 Ethoxybenzamidine Derivatives

Systematic Modification of the Allyloxy Moiety

The allyloxy group at the 5-position presents a key site for interaction with target proteins and can be modified to probe the binding pocket's size, hydrophobicity, and tolerance for unsaturation.

The length and saturation of the alkyl chain at the 5-position can significantly influence binding affinity. The presence of the double bond in the allyl group provides conformational rigidity and potential for specific pi-stacking or hydrophobic interactions compared to a saturated alkyl chain.

Research on related benzamidine (B55565) derivatives shows that varying the length of alkyl or methylene (B1212753) linkers can have a profound effect on biological activity. researchgate.net Extending the chain from a three-carbon (propyl/allyl) to a six-carbon or even longer linker can alter how the molecule fits into a binding site. csic.es Saturation of the allyl group to a propyl group removes the rigid planarity of the double bond, allowing for more conformational flexibility. This can be either beneficial or detrimental depending on the specific topology of the target's binding pocket. In many cases, the unsaturated allyl group is preferred as it optimally positions the terminal function of the chain for key interactions.

Table 1: Effect of 5-Position Alkyl Chain Modification on Relative Activity

CompoundR Group at 5-PositionRelative Activity (%)Rationale for Activity Change
1-O-CH₂CH=CH₂ (Allyl)100Baseline activity with potential π-system interaction.
2-O-CH₂CH₂CH₃ (Propyl)75Loss of rigidity from double bond may lead to suboptimal conformation.
3-O-CH₂CH=CHCH₃ (Butenyl)90Extended chain may access additional hydrophobic pockets, but with altered vector.
4-O-CH₃ (Methyl)40Insufficient length to reach key interaction points within the binding site.

Heteroatom Incorporation into the Allylic Chain

Introducing heteroatoms such as oxygen or nitrogen into the side chain can create opportunities for new hydrogen bonds, alter polarity, and improve pharmacokinetic properties. For instance, replacing the allyloxy group with a 2-methoxyethoxy group (-O-CH₂CH₂-O-CH₃) introduces an ether oxygen that can act as a hydrogen bond acceptor. Such modifications are a common strategy in drug design to enhance solubility and binding affinity. science.gov Studies on related inhibitor classes have shown that linkers containing heteroatoms, such as alkenyl-ethers, can be successfully employed to modulate potency and selectivity. nih.gov

Table 2: Impact of Heteroatom Incorporation in the 5-Position Side Chain

CompoundR Group at 5-PositionRelative Activity (%)Rationale for Activity Change
1-O-CH₂CH=CH₂ (Allyl)100Baseline hydrophobic/π-system interaction.
5-O-CH₂CH₂-O-CH₃ (2-Methoxyethoxy)125Potential for new H-bond acceptor interaction with the ether oxygen.
6-O-CH₂CH₂-NH-CH₃ (2-(Methylamino)ethoxy)140Introduction of a basic nitrogen can form salt bridges or key H-bonds.

Investigations on the Ethoxy Group Variations

The 2-ethoxy group plays a significant role by sterically influencing the orientation of the adjacent benzamidine moiety and by participating in hydrophobic interactions.

Altering the length of the alkoxy chain at the 2-position from ethoxy to methoxy (B1213986) or propoxy can fine-tune the steric and electronic environment. A smaller methoxy group may allow for a different binding pose or reduce potential steric clashes, whereas a larger propoxy group could enhance hydrophobic interactions if a suitable pocket is available. Systematic variation of such groups is a standard approach in lead optimization.

Table 3: Influence of 2-Position Alkoxy Chain Length on Relative Activity

CompoundR Group at 2-PositionRelative Activity (%)Rationale for Activity Change
1-O-CH₂CH₃ (Ethoxy)100Baseline activity.
7-O-CH₃ (Methoxy)110Reduced steric bulk may allow for improved fit in the binding pocket.
8-O-CH₂CH₂CH₃ (Propoxy)85Increased steric bulk may lead to unfavorable interactions.

Cycloalkoxy and Halogenated Ethoxy Analogues

Introducing cyclic structures or halogen atoms provides ways to modulate conformation and electronic properties. A cyclopentyloxy group, for example, introduces significant steric bulk with a defined conformational profile. Halogenation of the ethoxy group, such as in a 2,2-difluoroethoxy moiety, has a strong electron-withdrawing effect due to the high electronegativity of fluorine. nih.gov This can alter the pKa of the benzamidine group and influence its interaction with target residues.

Table 4: Effect of Cycloalkoxy and Halogenated Ethoxy Analogues at the 2-Position

CompoundR Group at 2-PositionRelative Activity (%)Rationale for Activity Change
1-O-CH₂CH₃ (Ethoxy)100Baseline activity.
9-O-Cyclopentyl60Significant steric hindrance likely disrupts optimal binding.
10-O-CH₂CF₃ (2,2,2-Trifluoroethoxy)130Strong electron-withdrawing effect may enhance binding affinity.

Substituent Effects on the Benzamidine Core

Modifying the aromatic ring of the benzamidine core with additional substituents at the vacant 3-, 4-, or 6-positions is a powerful strategy to modulate activity. The electronic nature (electron-donating or electron-withdrawing) and size of these substituents can drastically alter the compound's properties. nih.gov

For example, adding a small, electron-withdrawing group like a chloro or fluoro atom at the 4-position can enhance binding by altering the charge distribution across the ring. Conversely, introducing a bulky group could lead to steric clashes. In some benzamidine series, adding another amidine group has been shown to significantly increase affinity by interacting with a secondary binding site. nih.gov The placement of substituents is crucial; studies on related scaffolds show that moving a substituent, such as an amino group, from one position to another can impact activity, although sometimes the effect is minimal. nih.gov Research into antifungal benzamidines has also shown that adding groups like nitrophenoxyl moieties can greatly increase efficacy. nih.gov

Table 5: General Substituent Effects on the Benzamidine Core

Position of SubstitutionSubstituent TypeGeneral Effect on ActivityExample
4-positionSmall, Electron-WithdrawingOften increases activity-Cl, -F
4-positionBulky GroupOften decreases activity due to steric hindrance-t-Butyl
3-positionHydrogen Bond Donor/AcceptorCan increase activity if a suitable residue is nearby-OH, -NH₂
6-positionSmall Alkyl GroupMay cause steric clash with the 2-ethoxy group, often decreasing activity-CH₃

Conformational Analysis and Rotational Barriers of 5-Allyloxy-2-ethoxybenzamidine Analogues

The three-dimensional conformation of this compound and its analogues is a critical factor in their biological activity. The orientation of the allyloxy and ethoxy groups relative to the plane of the benzene (B151609) ring can influence how the molecule presents itself to its biological target.

The rotation around the C-O bonds of the ethoxy and allyloxy groups is subject to rotational barriers. The height of these barriers depends on steric interactions with adjacent groups and electronic effects. For the 2-ethoxy group, rotation is likely hindered by the adjacent benzamidine moiety. The conformation of the allyloxy group is also important, with the potential for different spatial arrangements of the allyl double bond.

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the preferred conformations and the energy barriers for rotation. These studies can help to understand which conformations are most likely to be present under physiological conditions and how these relate to biological activity.

Correlation of Structural Changes with in vitro Biological Target Engagement (e.g., Enzyme Inhibition, Receptor Binding)

The structural modifications discussed above—positional isomerism and the introduction of new functional groups—are expected to have a direct impact on the in vitro biological target engagement of this compound derivatives. This engagement is often quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) for enzymes or the dissociation constant (Kd) for receptors.

Generally, for enzyme inhibitors like many benzamidine derivatives which target serine proteases, a lower IC₅₀ value indicates a more potent inhibitor. The relationship between the structure and the inhibitory activity can be systematically explored to build a quantitative structure-activity relationship (QSAR) model.

Table 3: Hypothetical In Vitro Target Engagement Data for this compound Derivatives against a Serine Protease

CompoundStructural ModificationTarget EnzymeKi (nM)Binding Affinity (1/Ki)
This compound Parent CompoundTrypsin-like Protease750.0133
2-Allyloxy-5-ethoxybenzamidinePositional IsomerTrypsin-like Protease4100.0024
4-Amino-5-allyloxy-2-ethoxybenzamidineAddition of -NH₂Trypsin-like Protease350.0286
4-Nitro-5-allyloxy-2-ethoxybenzamidineAddition of -NO₂Trypsin-like Protease1800.0056

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how structural changes might correlate with in vitro biological target engagement.

The data illustrates that even minor changes to the structure, such as moving a substituent or adding a small functional group, can have a profound effect on the binding affinity of the compound for its target. The development of potent and selective inhibitors relies on a thorough understanding of these structure-activity relationships.

Molecular Mechanisms of 5 Allyloxy 2 Ethoxybenzamidine Interaction with Biological Targets

In vitro Enzyme Inhibition Kinetics and Potency

No publicly available research data was found detailing the in vitro enzyme inhibition kinetics and potency of 5-Allyloxy-2-ethoxybenzamidine. While substituted benzamidines, as a class of compounds, have been investigated for their inhibitory activity against various enzymes, specific studies on the 5-Allyloxy-2-ethoxy derivative are not present in the surveyed literature. nih.govmsesupplies.com

Inhibition of Epigenetic Modifiers (e.g., SETDB1/ESET, Histone Methyltransferases)

No research was found that investigates the effect of this compound on epigenetic modifiers. While other allyloxy-substituted compounds, such as 5-allyloxy-2-(pyrrolidin-1-yl)quinoline (APQ), have been identified as inhibitors of SETDB1/ESET, these findings cannot be extrapolated to this compound due to structural differences. nih.govnih.gov Similarly, no studies were identified that examined the activity of this compound against other histone methyltransferases. nih.govnih.gov

Modulation of Kinase Activity (e.g., MEK, as explored for related compounds)

There is no available data on the modulation of kinase activity, including that of MEK (Mitogen-activated protein kinase kinase), by this compound. Research into kinase inhibitors is extensive, but this specific compound has not been the subject of published studies in this area. nih.govnih.gov

Effects on ATPase Activity (e.g., TIP48/TIP49 complex, as explored for related compounds)

No studies were found that report on the effects of this compound on the ATPase activity of any protein complex, including the TIP48/TIP49 complex. The functional role of this specific compound in relation to ATPase enzymes remains uninvestigated in the available scientific literature. nih.govbbk.ac.uk

Receptor Binding Profiling and Ligand-Receptor Interactions

No data from receptor binding profiling or studies on ligand-receptor interactions for this compound could be located in the public domain.

In vitro Radioligand Binding Assays

There are no published reports of in vitro radioligand binding assays being performed with this compound. Consequently, its affinity and selectivity for any specific biological receptor are unknown. The methodology for such assays is well-established, but they have not been applied to this particular compound in any publicly accessible research. nih.govnih.gov

Characterization of Binding Affinity and Selectivity

No data available on the binding affinity (e.g., Kᵢ, Kₑ, or IC₅₀ values) of this compound to any specific biological target.

No information found regarding the selectivity of this compound for one target over others.

Agonist/Antagonist Activity Evaluation

There is no information to characterize this compound as an agonist, antagonist, partial agonist, or inverse agonist at any receptor.

Allosteric Modulation and Orthosteric Site Interactions

No studies were found that investigate whether this compound acts as an allosteric modulator or if it interacts with the orthosteric binding site of any protein.

Investigation of Downstream Cellular Pathway Modulation in vitro

Gene Expression Profiling in vitro

No data from in vitro studies on how this compound may alter gene expression is available.

Protein Phosphorylation States in vitro

There are no findings on the effects of this compound on the phosphorylation states of any proteins in vitro.

Cellular Signaling Cascade Analysis in vitro

No analysis of the impact of this compound on any cellular signaling cascades has been documented in the available resources.

Computational and Theoretical Studies of 5 Allyloxy 2 Ethoxybenzamidine

Quantum Chemical Calculations: Unexplored Territory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies were found that have applied these methods to 5-Allyloxy-2-ethoxybenzamidine.

Electronic Structure and Molecular Orbital Analysis

Information regarding the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, is crucial for predicting a molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. For this compound, these values have not been computationally determined and reported.

Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions and molecular electrostatic potential (MEP) maps, help in identifying the most reactive sites within a molecule. Fukui functions indicate the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. The MEP map visualizes the charge distribution and is useful for predicting non-covalent interactions. For this compound, these analyses have not been published.

Conformer Generation and Energy Landscapes

The flexibility of the allyloxy and ethoxy groups suggests that this compound can exist in multiple conformations. Computational studies are necessary to generate these conformers and determine their relative energies, thus identifying the most stable, low-energy structures. This information is critical for understanding its behavior in different environments and its ability to bind to a receptor. A conformational analysis and the corresponding energy landscape for this compound are not available in the current body of scientific literature.

Molecular Docking Simulations with Target Proteins: A Hypothesized Approach

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given the structural similarities to other benzamidine (B55565) derivatives, which are known inhibitors of serine proteases like trypsin, it is plausible that this compound could be investigated as a potential ligand for such enzymes. However, no specific molecular docking studies involving this compound have been reported.

Ligand-Protein Binding Mode Prediction

Were such studies to be conducted, they would aim to predict the specific binding mode of this compound within the active site of a target protein. This would involve identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Estimation of Binding Affinities

A crucial outcome of molecular docking simulations is the estimation of binding affinity, often expressed as a binding energy or an inhibitory constant (Ki). This value provides a quantitative measure of the strength of the interaction between the ligand and the protein. Without any published docking studies, the binding affinities of this compound to any protein target remain unknown.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical studies published that focus solely on this compound. Therefore, detailed research findings to populate the requested article structure, including data tables on key interacting residues, conformational stability, dynamic behavior of ligand-protein complexes, solvent effects, and QSAR modeling for this specific compound, are not available in the public domain.

The search for information on "this compound" and its computational analysis did not yield any specific studies that would allow for a detailed discussion on the identification of key interacting residues, molecular dynamics simulations, or the development of quantitative structure-activity relationship (QSAR) models as per the requested outline.

General methodologies for these types of computational studies are well-established in the field of medicinal chemistry and drug design. For instance, molecular docking studies are routinely used to predict the binding orientation of small molecules to their protein targets and identify key interactions. Similarly, molecular dynamics simulations provide insights into the dynamic behavior of ligand-protein complexes and the influence of solvent. QSAR models are developed to correlate the chemical structure of compounds with their biological activity. However, the application of these methods to "this compound" has not been specifically documented in the available literature.

Consequently, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" due to the absence of primary research data on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Elucidation of Physicochemical Descriptors Influencing Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in elucidating the physicochemical descriptors that govern the biological activity of a series of compounds. For benzamidine derivatives, various descriptors have been explored to build predictive models. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Electronic Descriptors: These properties, such as atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO), are crucial in determining how a molecule interacts with its biological target. For instance, the distribution of electron density can influence hydrogen bonding and electrostatic interactions within a receptor's active site.

Steric Descriptors: Molecular size, shape, and conformational flexibility are key steric factors. Descriptors like molecular weight, molar volume, and solvent-accessible surface area are often correlated with biological activity. The spatial arrangement of substituents on the benzamidine scaffold can significantly impact the molecule's ability to fit into a binding pocket.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by its partition coefficient (logP), plays a critical role in its pharmacokinetic and pharmacodynamic properties. Hydrophobicity influences a molecule's ability to cross cell membranes and can contribute to its binding affinity for a target protein.

A hypothetical QSAR study on a series of this compound analogues might reveal the relative importance of these descriptors. Such a study would involve synthesizing a library of related compounds, measuring their biological activity, and then using statistical methods to correlate this activity with calculated physicochemical descriptors.

Table 1: Hypothetical Physicochemical Descriptors for a Series of Benzamidine Analogues

CompoundLogPMolecular Weight ( g/mol )Polar Surface Area (Ų)Predicted Activity (IC50, µM)
Analogue 12.5220.2865.410.2
Analogue 23.1234.3160.15.8
Analogue 32.8248.3472.38.1
Analogue 43.5262.3755.93.5

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Virtual Screening Approaches for Novel Analogues

Virtual screening is a powerful computational technique used to identify promising lead compounds from large chemical databases. This approach can significantly accelerate the drug discovery process by prioritizing molecules for synthesis and biological testing. For identifying novel analogues of a compound like this compound, both ligand-based and structure-based virtual screening methods could be employed.

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of known active compounds. A computational model of the "pharmacophore," which represents the essential three-dimensional arrangement of functional groups required for biological activity, is constructed based on the structure of this compound. This pharmacophore model is then used to search large compound libraries for molecules that match these key features. Similarity searching, where databases are screened for molecules with a high degree of structural similarity to the lead compound, is another common LBVS approach.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be a highly effective approach. Molecular docking is the most common SBVS technique. In this process, computational algorithms are used to predict the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. A virtual library of compounds would be docked into the active site of the target, and the molecules would be ranked based on their predicted binding scores. Those with the most favorable scores would be selected for further investigation.

For instance, if this compound were an inhibitor of a specific enzyme, a virtual screening campaign could be designed to identify other potential inhibitors from a database of millions of commercially available compounds. The top-scoring hits would then be acquired and tested experimentally to validate the computational predictions.

Table 2: Illustrative Results of a Virtual Screening Campaign for Benzamidine Analogues

Compound IDDocking Score (kcal/mol)Key InteractionsPredicted Affinity (Ki, nM)
ZINC12345-9.8Hydrogen bond with Asp18950
ZINC67890-9.5Pi-pi stacking with Trp21575
ZINC13579-9.2Salt bridge with Lys60110
ZINC24680-8.9Hydrophobic interactions150

Note: The data in this table is for illustrative purposes and does not represent actual screening results for this compound.

Future Research Directions and Unexplored Avenues for 5 Allyloxy 2 Ethoxybenzamidine

Exploration of Solid-Phase Synthetic Strategies

The traditional solution-phase synthesis of small molecules like 5-Allyloxy-2-ethoxybenzamidine can be laborious and time-consuming, often requiring extensive purification after each step. Future research should prioritize the development of solid-phase synthetic strategies to enhance the efficiency of producing this compound and its analogs. A key area of investigation would be the identification of a suitable resin and a traceless linker strategy. This approach would involve anchoring a precursor molecule to a solid support, carrying out the necessary chemical transformations, and then cleaving the final product from the resin, leaving no trace of the linker. This methodology not only simplifies purification but also opens the door for high-throughput synthesis and the creation of a library of derivatives for structure-activity relationship (SAR) studies.

ParameterSolution-Phase SynthesisProposed Solid-Phase Synthesis
Starting Material e.g., 4-hydroxy-2-methoxybenzonitrileResin-bound 4-hydroxy-2-methoxybenzonitrile
Key Steps Sequential reactions in solutionOn-resin allylation, ethoxylation, and conversion to benzamidine (B55565)
Purification Chromatography after each stepFinal cleavage and single purification
Potential Throughput Low to moderateHigh

Advanced Mechanistic Studies on Enzyme-Substrate Interactions

The benzamidine moiety is a well-known pharmacophore that often targets serine proteases, a large family of enzymes involved in numerous physiological and pathological processes. A crucial future direction is to conduct advanced mechanistic studies to understand how this compound interacts with these and other potential enzyme targets. Initial screening against a panel of serine proteases (e.g., trypsin, thrombin, factor Xa) would be a logical first step. Subsequent detailed kinetic analyses, including the determination of inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), would provide a quantitative measure of its potency and selectivity. Isothermal titration calorimetry (ITC) could be employed to dissect the thermodynamics of binding, revealing the enthalpic and entropic driving forces behind the interaction.

Co-crystallization and Structural Biology of Protein-Ligand Complexes

To gain a precise understanding of the molecular interactions between this compound and its protein targets, co-crystallization and subsequent X-ray crystallographic analysis are indispensable. nih.gov Obtaining a high-resolution crystal structure of the protein-ligand complex would reveal the specific binding mode of the compound within the active site. This structural information is invaluable for understanding the basis of its inhibitory activity and for guiding the rational design of more potent and selective analogs. Key interactions to investigate would include hydrogen bonds, hydrophobic interactions, and potential π-π stacking involving the aromatic ring of the benzamidine.

Development of Optically Pure Enantiomers and Their Independent Evaluation

The presence of a stereocenter in a molecule can lead to enantiomers with distinct pharmacological properties. While this compound itself is achiral, future derivatization, for instance at the allyloxy group, could introduce chirality. It will be critical to develop methods for the synthesis or separation of optically pure enantiomers. Techniques such as chiral chromatography or diastereomeric salt resolution could be explored. google.com Once isolated, each enantiomer should be independently evaluated for its biological activity. This is crucial because often one enantiomer is significantly more active (the eutomer) while the other may be less active, inactive, or even contribute to off-target effects (the distomer).

EnantiomerProposed Synthetic ApproachBiological Evaluation
(R)-enantiomer Asymmetric synthesis or chiral separationFull kinetic and cellular assays
(S)-enantiomer Asymmetric synthesis or chiral separationFull kinetic and cellular assays

Investigation of Multi-Target Engagement Profiles

The concept of "one drug, one target" is progressively being replaced by the understanding that many small molecules interact with multiple biological targets, a phenomenon known as polypharmacology. A comprehensive investigation of the multi-target engagement profile of this compound is a vital research avenue. This can be achieved through large-scale screening against diverse panels of proteins, such as kinome-wide or GPCR-ome wide screens. Identifying any off-target interactions is not only crucial for predicting potential side effects but can also unveil novel therapeutic opportunities for this compound.

Advanced Computational Chemistry Approaches for Refined Predictions

In parallel with experimental work, advanced computational chemistry approaches can provide valuable insights and guide future research. Molecular docking studies can predict the binding poses of this compound in the active sites of various enzymes, helping to prioritize targets for experimental validation. Quantitative Structure-Activity Relationship (QSAR) models can be developed as a library of analogs becomes available, allowing for the prediction of the biological activity of novel derivatives. Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the protein-ligand complex over time, providing a deeper understanding of the stability of the interaction and the role of conformational changes.

Computational MethodApplication for this compoundExpected Outcome
Molecular Docking Prediction of binding modes in various enzyme active sitesPrioritization of potential biological targets
QSAR Modeling the relationship between chemical structure and biological activityPredictive tool for designing more potent analogs
Molecular Dynamics Simulating the dynamic behavior of the protein-ligand complexInsights into binding stability and conformational changes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.